molecular formula C13H14N2O4S B2784805 N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-methyloxalamide CAS No. 2034332-44-8

N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-methyloxalamide

Katalognummer: B2784805
CAS-Nummer: 2034332-44-8
Molekulargewicht: 294.33
InChI-Schlüssel: CKCWYYIYUWZOLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-methyloxalamide is a heterocyclic compound featuring a central ethyl backbone substituted with hydroxyl, furan-2-yl, and thiophen-3-yl groups. The oxalamide moiety is N-methylated at the N2 position, conferring steric and electronic uniqueness.

Eigenschaften

IUPAC Name

N'-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-N-methyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-14-11(16)12(17)15-8-13(18,9-4-6-20-7-9)10-3-2-5-19-10/h2-7,18H,8H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCWYYIYUWZOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC(C1=CSC=C1)(C2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-methyloxalamide is a compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties

  • IUPAC Name : N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-methyloxalamide
  • Molecular Formula : C19H18N2O4S2
  • Molecular Weight : 402.5 g/mol
  • CAS Number : 2034253-58-0

The compound features a unique structure that combines a furan ring, a thiophene ring, and an oxalamide moiety, which contributes to its diverse biological activities.

Synthesis

The synthesis of N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-methyloxalamide typically involves multi-step organic reactions. The process starts with the preparation of intermediates containing the thiophene and furan rings, followed by the introduction of the oxalamide group. Common reagents include various acids and bases under controlled conditions to optimize yield and purity .

Antimicrobial Properties

Research indicates that compounds similar to N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-methyloxalamide exhibit significant antimicrobial activity. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes.

Anticancer Activity

Several studies have explored the anticancer potential of compounds with similar structures. For example, derivatives containing thiophene and furan rings have been shown to inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies demonstrated that these compounds could significantly reduce cell viability in human pancreatic and gastric cancer cells .

The biological activity of N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-methyloxalamide is believed to involve its interaction with specific molecular targets within cells. The unique structural features allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or other proteins involved in cell signaling pathways critical for cancer progression .

Case Studies

Case Study 1: Anticancer Activity
A study investigated the effect of a similar compound on human gastric cancer (SGC7901) cells. The results showed a significant reduction in cell viability (up to 70% at higher concentrations), indicating strong anticancer properties. The mechanism was linked to increased levels of pro-apoptotic markers such as caspase 3 .

Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity of thiophene-based compounds against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential for development as new antimicrobial agents.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues from the 2-Thioxoacetamide Series

describes five compounds with a 2-thioxoacetamide backbone, synthesized via condensation reactions. While these lack the oxalamide group, they share structural motifs such as heterocyclic substituents (e.g., furan, thiophene derivatives) and amide linkages. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound ID (from ) Key Substituents Yield (%) Melting Point (°C) Functional Groups
9 4-Chlorobenzylidene, 4-methoxyphenyl 90 186–187 Thiazolidinone, thioxoacetamide
10 Indole-3-ylmethylene, phenyl 83 206–207 Thiazolidinone, thioxoacetamide
12 5-Nitro-2-furylmethylene, 4-fluorophenyl 53 155–156 Thiazolidinone, thioxoacetamide
Target Compound Furan-2-yl, thiophen-3-yl, hydroxyl, N-methyloxalamide N/A N/A Oxalamide, hydroxyl, heteroarenes

Key Observations :

  • Backbone Differences: The target compound replaces the thiazolidinone-thioxoacetamide framework with an oxalamide group, altering hydrogen-bonding capacity and conformational flexibility .
  • Substituent Effects: The hydroxyl group on the ethyl backbone may enhance solubility compared to non-polar substituents (e.g., chlorobenzylidene in compound 9).
  • Heteroarene Positioning: The thiophen-3-yl group in the target contrasts with thiophen-2-yl derivatives (e.g., in ’s a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol), which may influence electronic properties and steric interactions .

Furan and Thiophene Derivatives in Pharmacopeial Context

and list compounds with furan and thiophene motifs, often paired with amino or amide functionalities:

  • : Includes a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, highlighting the prevalence of thiophene in bioactive molecules.
  • : Features ranitidine-related compounds with dimethylamino-methylfuran groups. The target’s furan-2-yl group lacks such modifications, suggesting simpler synthetic routes but reduced electronic modulation .
Table 2: Heterocyclic Substituent Comparison
Compound Heterocycle(s) Substituent Position Functional Group
Target Compound Furan-2-yl, thiophen-3-yl 2 (furan), 3 (thiophene) Hydroxyl, N-methyloxalamide
a3-(Methylamino)... () Thiophen-2-yl 2 Methylamino, hydroxyl
Ranitidine-related () Furan-2-yl 2 Dimethylamino-methyl, sulphanyl

Key Observations :

  • Thiophene Position : Thiophen-3-yl (target) vs. thiophen-2-yl () may alter π-stacking interactions in biological targets or material matrices.
  • Furan Modifications: The target’s unmodified furan contrasts with ’s dimethylamino-methyl group, which enhances electron density and solubility .

Q & A

Q. What are the optimal synthetic routes for N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-methyloxalamide, and how can purity be ensured?

The synthesis involves multi-step reactions starting with intermediates containing furan and thiophene rings, followed by oxalamide group introduction. Key steps include:

  • Step 1 : Preparation of thiophene- and furan-containing intermediates via nucleophilic substitution or condensation reactions.
  • Step 2 : Coupling intermediates using oxalyl chloride or activated esters under controlled pH (6–8) and temperature (0–25°C).
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Q. Which spectroscopic methods confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 7.2–7.8 ppm (thiophene/furan protons), δ 4.5–5.5 ppm (hydroxyethyl group), δ 3.1–3.3 ppm (N-methyl resonance).
    • ¹³C NMR : Carbonyl signals at ~160–170 ppm confirm oxalamide bonds.
  • Infrared (IR) Spectroscopy : Stretching bands at ~3300 cm⁻¹ (O-H), ~1650 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C-N).
  • High-Performance Liquid Chromatography (HPLC) : Retention time consistency (e.g., C18 column, acetonitrile/water gradient) validates purity .

Q. What are the key intermediates in the synthesis, and how are they characterized?

  • Intermediate A : 2-(Thiophen-3-yl)furan-2-yl ethanol.
    • Characterization : LC-MS (m/z 209 [M+H]⁺), ¹H NMR (hydroxy proton at δ 2.8 ppm).
  • Intermediate B : N-Methyloxalamide chloride.
    • Characterization : IR (C=O at 1720 cm⁻¹), reactivity with amines confirmed via TLC .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data (e.g., anticancer vs. antimicrobial) be resolved?

  • Experimental Design Adjustments :
    • Cell Line Variability : Use standardized cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer) with controlled passage numbers.
    • Assay Conditions : Normalize ATP levels in cytotoxicity assays (e.g., MTT) to avoid false negatives from metabolic interference.
    • Enzyme-Specific Studies : Conduct NQO2 inhibition assays (IC₅₀) to isolate mechanisms distinct from general cytotoxicity .

Q. What strategies elucidate the mechanism of action in cancer cell lines?

  • Target Identification :
    • Pull-Down Assays : Use biotinylated derivatives to isolate binding proteins (e.g., heat shock proteins, kinases).
    • Transcriptomic Profiling : RNA-seq after 24-hour exposure to identify dysregulated pathways (e.g., apoptosis, oxidative stress).
  • Computational Docking : Molecular dynamics simulations (AMBER/CHARMM) predict interactions with NQO2’s hydrophobic active site .

Q. How can computational methods predict reactivity in substitution reactions?

  • Density Functional Theory (DFT) :
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., hydroxyl group as reactive center).
    • Simulate transition states for SN2 reactions at the hydroxyethyl moiety (activation energy ~25 kcal/mol).
  • Solvent Effects : COSMO-RS models predict reaction rates in polar aprotic solvents (e.g., DMF > DMSO) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.